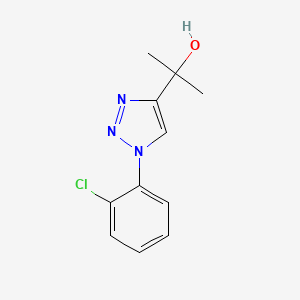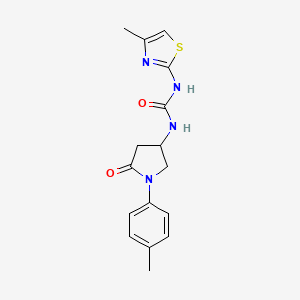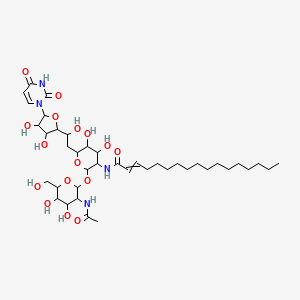
2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is a chemical compound with the molecular formula C14H15Cl2N3O . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring attached to a propan-2-ol group and a 2-chlorophenyl group . The exact 3D structure may need to be determined using advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Antifungal Activity
1,2,3-Triazoles, including derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, have been extensively studied for their biological activities. Research has shown that these compounds possess significant antifungal properties. For instance, a study by Lima-Neto et al. (2012) focused on the synthesis of these compounds and their antifungal evaluation against different Candida species. They found that halogen substituted triazoles demonstrated an effective antifungal profile, suggesting potential for future drug development (Lima-Neto et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has been studied to understand their molecular configuration and interactions. For example, Kang et al. (2015) analyzed the structure of a related conazole fungicide, revealing insights into molecular linkages and interactions (Kang et al., 2015).
Structural Studies in Azolylmethanes
Structural studies in azolylmethanes, which include 1,2,3-triazole derivatives, have been performed to understand their conformation and potential biological activity. Anderson et al. (1984) compared the crystal structures of various fungicidal azolylmethanes, providing insights into their solution and crystal conformations (Anderson et al., 1984).
Use in Fluorescent Biomarkers
Amphiphilic triazoanilines, which include 1,2,3-triazole derivatives, have been synthesized for potential use in fluorescent biomarkers. Research by Pelizaro et al. (2019) evaluated the toxic effects of these compounds in biological models, suggesting their safe use as fluorescent markers for biodiesel quality control (Pelizaro et al., 2019).
Synthesis and Biological Evaluation as Antifungal Compounds
Research has been conducted on synthesizing and evaluating 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as potential antifungal compounds. Zambrano-Huerta et al. (2019) demonstrated that these derivatives showed high activity against Candida spp., indicating their potential as effective antifungal agents (Zambrano-Huerta et al., 2019).
Synthesis and Characterization of Derivatives
The synthesis and characterization of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives have been explored for their molecular and electronic properties. Román-Maldonado et al. (2017) conducted a theoretical investigation using Density Functional Theory to analyze the global and local reactivity indexes of these compounds (Román-Maldonado et al., 2017).
Extraction of Acids
The compound has been used in studies involving the extraction of hydrochloric and nitric acid. Research by Golubyatnikova et al. (2012) explored the use of related triazole compounds in the extraction process, providing insights into the effectiveness and mechanism of acid extraction (Golubyatnikova et al., 2012).
π-Hole Tetrel Bonding Interactions
Studies have been conducted on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are related to the compound . Ahmed et al. (2020) synthesized and characterized these derivatives, analyzing their interactions and bonding using various techniques (Ahmed et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of isostructural triazole derivatives have been explored to understand their molecular structure. Kariuki et al. (2021) synthesized and crystallized related compounds, providing valuable information on their molecular conformation (Kariuki et al., 2021).
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on synthesizing novel heterocyclic compounds derived from triazole derivatives, investigating their potential biological activities. Bekircan et al. (2015) focused on the synthesis and investigation of these compounds for lipase and α-glucosidase inhibition (Bekircan et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(2-chlorophenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSFNGXCWIKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)
![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)
![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)
